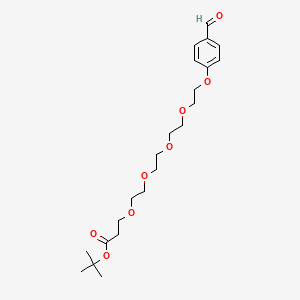

Ald-Ph-PEG5-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O8/c1-22(2,3)30-21(24)8-9-25-10-11-26-12-13-27-14-15-28-16-17-29-20-6-4-19(18-23)5-7-20/h4-7,18H,8-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWIJQYADDDNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ald-Ph-PEG5-Boc: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG5-Boc is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins associated with disease. This guide provides a comprehensive technical overview of this compound, including its chemical properties, applications in PROTAC synthesis, and detailed experimental protocols.

This compound features three key chemical motifs:

-

An aldehyde (Ald) group, which serves as a reactive handle for conjugation to amine-containing molecules, such as ligands for target proteins.

-

A phenyl (Ph) group, which provides a rigid scaffold.

-

A five-unit polyethylene glycol (PEG5) chain, a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

-

A tert-butyloxycarbonyl (Boc) protecting group on a terminal amine, allowing for orthogonal deprotection and subsequent ligation to a second molecule, typically an E3 ligase ligand.

The modular nature of this compound makes it a versatile tool for the rational design and synthesis of PROTACs for targeted protein degradation.

Core Properties and Specifications

The physicochemical properties of this compound are summarized below. While specific experimental data for solubility and reactivity are not extensively published, general characteristics can be inferred from its structure and the properties of similar PEGylated linkers.

| Property | Value | Source |

| CAS Number | 1433996-83-8 | MedKoo, Amsbio |

| Molecular Formula | C₂₂H₃₄O₈ | MedKoo |

| Molecular Weight | 426.5 g/mol | MedChemExpress |

| IUPAC Name | tert-butyl (2-(2-(2-(2-(2-((4-formylphenyl)methoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | (Inferred) |

| Purity | Typically >98% (refer to Certificate of Analysis for specific batch) | MedKoo |

| Appearance | To be determined (often a solid or oil) | MedKoo |

| Solubility | Soluble in organic solvents such as DCM and Methanol. | BroadPharm |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Store in a dry, dark environment. | MedKoo |

Mechanism of Action in PROTACs

This compound serves as the crucial linker in a PROTAC molecule, connecting a target protein ligand to an E3 ubiquitin ligase ligand. The resulting ternary complex (Target Protein - PROTAC - E3 Ligase) brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-ubiquitin conjugate to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released to catalytically induce the degradation of additional target protein molecules.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols are adapted for this compound from established procedures for analogous heterobifunctional linkers. Researchers should optimize these protocols for their specific target proteins and ligands.

Reductive Amination for Conjugation to a Primary Amine

This protocol describes the conjugation of the aldehyde group of this compound to a molecule containing a primary amine (e.g., a target protein ligand).

Materials:

-

This compound

-

Amine-containing molecule (Ligand-NH₂)

-

Anhydrous dimethylformamide (DMF) or other suitable solvent

-

Sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN)

-

Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0-7.5)

-

Quenching solution (e.g., Tris buffer)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolution: Dissolve the amine-containing molecule and a 1.5 to 3-fold molar excess of this compound in the reaction buffer. A small amount of a co-solvent like DMF can be used to aid solubility.

-

Imine Formation: Gently agitate the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base.

-

Reduction: Add a 5 to 10-fold molar excess of the reducing agent (e.g., STAB) to the reaction mixture.

-

Incubation: Continue the reaction at room temperature for 2-12 hours or overnight at 4°C. Monitor the reaction progress by LC-MS or HPLC.

-

Quenching: Quench any unreacted aldehyde groups by adding a quenching solution and incubating for 30 minutes.

-

Purification: Purify the resulting conjugate (Ligand-NH-PEG5-Boc) using an appropriate method, such as reverse-phase HPLC, to remove excess linker and reagents.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation.

Materials:

-

Ligand-NH-PEG5-Boc conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anhydrous solvent for co-evaporation (e.g., toluene)

Procedure:

-

Dissolution: Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

-

Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Co-evaporation: Co-evaporate with an anhydrous solvent like toluene (B28343) (2-3 times) to ensure complete removal of residual TFA. The resulting TFA salt of the deprotected amine (Ligand-NH-PEG5-NH₂·TFA) is often used directly in the next step.

Amide Coupling to an E3 Ligase Ligand

This protocol describes the final step of PROTAC synthesis: the coupling of the deprotected amine to a carboxylic acid-containing E3 ligase ligand.

Materials:

-

Deprotected amine conjugate (Ligand-NH-PEG5-NH₂·TFA)

-

E3 ligase ligand with a carboxylic acid (E3-COOH)

-

Anhydrous DMF

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, triethylamine)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Dissolution: Dissolve the deprotected amine conjugate and a 1.2-fold molar excess of the E3 ligase ligand in anhydrous DMF.

-

Base Addition: Add 4-5 equivalents of a non-nucleophilic base such as DIPEA to neutralize the TFA salt and to facilitate the coupling reaction.

-

Coupling Agent Addition: Add 1.5 equivalents of the coupling agent (e.g., HATU).

-

Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify the crude product by preparative HPLC to obtain the final PROTAC.

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its well-defined structure, incorporating a reactive aldehyde, a hydrophilic PEG spacer, and an orthogonally protected amine, provides researchers with a robust platform for the synthesis of potent and selective protein degraders. The protocols and information provided in this guide serve as a starting point for the rational design and development of novel therapeutics based on targeted protein degradation. As with any chemical synthesis, reaction conditions should be optimized for each specific application to ensure high yields and purity of the final PROTAC molecule.

Ald-Ph-PEG5-Boc: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ald-Ph-PEG5-Boc, a heterobifunctional linker integral to the advancement of targeted protein degradation and other bioconjugation applications. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a versatile linker molecule characterized by three key chemical features: a terminal benzaldehyde (B42025) group, a polyethylene (B3416737) glycol (PEG) chain of five repeating units, and a tert-butyloxycarbonyl (Boc) protected amine.[1] This unique combination of functional groups allows for the sequential and controlled conjugation of two different molecules, making it a valuable tool in the field of chemical biology and drug discovery. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] Its primary application lies in the construction of PROTACs, where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl (1-(4-formylphenoxy)-3,6,9,12-tetraoxapentadecan-15-oate) | [3] |

| CAS Number | 1433996-83-8 | [3] |

| Molecular Formula | C₂₂H₃₄O₈ | [3] |

| Molecular Weight | 426.51 g/mol | [3] |

| Appearance | To be determined | [3] |

| Purity | >98% (typical) | [3] |

| Solubility | Soluble in DMSO, DCM, DMF | [4] |

| Storage | Store at -20°C for long-term | [3] |

Chemical Structure

The chemical structure of this compound is illustrated below.

References

An In-depth Technical Guide to Ald-Ph-PEG5-Boc: A Heterobifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Linkers in Targeted Therapeutics

The advent of targeted protein degradation (TPD) has revolutionized modern drug discovery, offering a powerful modality to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovation. These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the cell's natural disposal machinery, the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the crucial ternary complex (POI-PROTAC-E3 ligase). Ald-Ph-PEG5-Boc is a versatile polyethylene (B3416737) glycol (PEG)-based linker that has gained prominence in the synthesis of PROTACs. Its structure, featuring a terminal aldehyde, a five-unit PEG chain, and a Boc-protected amine, provides a strategic platform for the sequential and controlled assembly of these complex therapeutic agents. This technical guide provides a comprehensive overview of the properties, synthesis, and application of this compound in the development of targeted protein degraders.

Core Functional Groups and Their Significance

This compound is a heterobifunctional linker designed for modular PROTAC synthesis. Its functionality is derived from three key components:

-

Aldehyde (Ald) Group: The benzaldehyde (B42025) moiety provides a reactive handle for conjugation, typically with a primary amine on a POI ligand, through a process called reductive amination. This reaction forms a stable secondary amine bond.

-

Polyethylene Glycol (PEG5) Spacer: The five-unit PEG chain is a hydrophilic spacer that enhances the aqueous solubility of the PROTAC molecule, a common challenge for these large and often hydrophobic compounds. The flexibility of the PEG chain is also crucial for allowing the two ligands to adopt an optimal orientation for the formation of a productive ternary complex.

-

Boc-Protected Amine (Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the terminal amine. It is stable under various reaction conditions but can be readily removed under acidic conditions (deprotection). This allows for a second, orthogonal conjugation step, typically the attachment of the E3 ligase ligand, in a controlled manner.

Physicochemical and Pharmacokinetic Properties

The incorporation of a PEG spacer, such as the one in this compound, can significantly influence the physicochemical and pharmacokinetic properties of the resulting PROTAC.

Data Presentation: Physicochemical Properties

| Property | Value |

| Chemical Formula | C22H34O8 |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 1433996-83-8 |

| Appearance | To be determined; likely a colorless to pale yellow oil or solid |

| Solubility | Soluble in common organic solvents (e.g., DMF, DCM, NMP) |

Data Presentation: Impact of PEG Linker Length on PROTAC Performance (Illustrative)

The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive complex. The following table presents hypothetical, yet representative, data for a series of BRD4-targeting PROTACs with varying PEG linker lengths to illustrate this principle.[1][2]

| PROTAC Linker | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA) | Aqueous Solubility (µM) |

| PEG3 | 35 | 88 | Moderate | 45 |

| PEG5 | 12 | >95 | Good | 75 |

| PEG7 | 28 | >95 | Moderate-Good | 80 |

Data is synthesized for illustrative purposes based on typical trends observed for PEG-based PROTACs.[1]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs synthesized using the this compound linker function by co-opting the cell's native ubiquitin-proteasome system (UPS). The process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound. This is a multi-step process involving the sequential conjugation of the POI and E3 ligase ligands to the linker.

Representative Synthesis of this compound

References

Ald-Ph-PEG5-Boc (CAS No. 1433996-83-8): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG5-Boc, with the CAS number 1433996-83-8, is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases. This technical guide provides an in-depth overview of this compound, including its chemical properties, its role in PROTAC synthesis, and detailed experimental protocols for its application.

This compound features a terminal benzaldehyde (B42025) group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This specific arrangement of functional groups allows for a controlled, stepwise synthesis of PROTACs. The benzaldehyde moiety enables covalent conjugation to a primary amine on a target protein ligand via reductive amination. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The Boc-protected amine provides a latent reactive site that, upon deprotection, can be coupled to a ligand for an E3 ubiquitin ligase.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1433996-83-8[1][2] |

| Molecular Formula | C22H34O8[1] |

| Molecular Weight | 426.51 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| Purity | Typically >95% |

| Storage | Store at -20°C for long-term stability |

Role in PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This compound serves as the crucial linker that connects the POI-binding ligand to the E3 ligase-binding ligand, thereby enabling the formation of the ternary complex (POI-PROTAC-E3 ligase) that is essential for initiating protein degradation.

PROTAC Mechanism of Action.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the synthesis of PROTACs. These protocols are based on established procedures for similar heterobifunctional linkers.

Reductive Amination of a Primary Amine-Containing Ligand

This protocol describes the conjugation of the aldehyde group of this compound to a primary amine on a protein of interest (POI) ligand.

Materials:

-

This compound

-

POI ligand with a primary amine

-

Anhydrous Dimethylformamide (DMF)

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., Tris buffer)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Dissolution: Dissolve the POI ligand and a 1.2 molar equivalent of this compound in anhydrous DMF.

-

Schiff Base Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

-

Reduction: Add 1.5 molar equivalents of sodium triacetoxyborohydride (STAB) to the reaction mixture.

-

Incubation: Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Quenching: Quench the reaction by adding a small amount of Tris buffer.

-

Purification: Purify the resulting POI-linker conjugate by RP-HPLC.

Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal a primary amine for subsequent conjugation to an E3 ligase ligand.

Materials:

-

Lyophilized POI-linker conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Cold diethyl ether

Procedure:

-

Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

-

Deprotection: Dissolve the POI-linker conjugate in the cleavage cocktail and stir at room temperature for 1-2 hours.

-

Precipitation: Precipitate the deprotected product by adding cold diethyl ether.

-

Pelleting and Washing: Centrifuge the mixture to pellet the product and wash the pellet with cold diethyl ether.

-

Drying: Dry the final deprotected POI-linker conjugate under vacuum.

Amide Coupling to an E3 Ligase Ligand

This protocol describes the final step of PROTAC synthesis, where the deprotected POI-linker is coupled to an E3 ligase ligand containing a carboxylic acid.

Materials:

-

Deprotected POI-linker conjugate

-

E3 ligase ligand with a carboxylic acid

-

Anhydrous DMF

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

RP-HPLC system

Procedure:

-

Dissolution: Dissolve the E3 ligase ligand in anhydrous DMF.

-

Activation: Add 1.1 molar equivalents of HATU and 2.0 molar equivalents of DIPEA to the E3 ligase ligand solution and stir for 15 minutes.

-

Coupling: Add a solution of the deprotected POI-linker conjugate in anhydrous DMF to the activated E3 ligase ligand solution.

-

Incubation: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Purification: Purify the final PROTAC molecule by RP-HPLC.

PROTAC Synthesis Workflow.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a PROTAC using an aldehyde-PEG-Boc linker. The actual yields and purity may vary depending on the specific ligands and reaction conditions used.

| Step | Parameter | Typical Value | Analytical Method |

| Reductive Amination | Yield | 60-80% | LC-MS, RP-HPLC |

| Purity (crude) | >70% | RP-HPLC | |

| Purity (purified) | >95% | RP-HPLC | |

| Boc Deprotection | Yield | >95% | LC-MS |

| Purity | >95% | RP-HPLC | |

| Amide Coupling | Yield | 50-70% | LC-MS, RP-HPLC |

| Purity (crude) | >60% | RP-HPLC | |

| Purity (purified) | >98% | RP-HPLC, NMR |

Conclusion

This compound is a versatile and valuable tool for researchers and scientists in the field of drug discovery and development. Its well-defined structure and reactivity allow for the systematic and efficient synthesis of PROTACs. The protocols and data presented in this technical guide provide a solid foundation for the successful application of this compound in the development of novel protein-degrading therapeutics. As the field of targeted protein degradation continues to expand, the use of precisely engineered linkers like this compound will be paramount in advancing the next generation of medicines.

References

In-Depth Technical Guide to Ald-Ph-PEG5-Boc: A Heterobifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-PEG5-Boc, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document details the physicochemical properties of this compound, provides exemplary experimental protocols for its use in PROTAC synthesis, and illustrates the underlying biological pathways and experimental workflows.

Core Properties of this compound

This compound is a versatile chemical tool used in the field of targeted protein degradation. It features a benzaldehyde (B42025) group for covalent conjugation, a five-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial flexibility, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent orthogonal ligation.

| Property | Value | Source(s) |

| Molecular Weight | 426.5 g/mol | [cite] |

| Molecular Formula | C₂₂H₃₄O₈ | [cite] |

| CAS Number | 1433996-83-8 | [cite] |

| Synonyms | Ald-Phenyl-PEG5-t-butyl ester | [cite] |

| Functional Group 1 | Benzaldehyde | |

| Functional Group 2 | Boc-protected Amine | |

| Spacer | 5-unit Polyethylene Glycol (PEG5) |

PROTAC-Mediated Protein Degradation: Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to act catalytically.

Experimental Protocols

The synthesis of a PROTAC using this compound is a sequential process involving two key steps: 1) reductive amination to conjugate the first ligand, and 2) Boc deprotection followed by coupling of the second ligand. The following are exemplary protocols and may require optimization based on the specific ligands used.

Protocol 1: Reductive Amination of this compound with an Amine-Containing Ligand

This protocol describes the conjugation of the benzaldehyde moiety of the linker to a primary or secondary amine on a ligand (e.g., an E3 ligase ligand).

Materials:

-

This compound

-

Amine-containing ligand (e.g., amino-functionalized pomalidomide)

-

Anhydrous Dichloromethane (DCM) or Methanol (MeOH)

-

Glacial Acetic Acid (optional, catalyst)

-

Sodium triacetoxyborohydride (B8407120) (STAB) or 2-picoline borane (B79455)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer

-

Standard workup and purification equipment (rotary evaporator, flash chromatography system)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or a mixture of DCM/MeOH.

-

Imine Formation: To facilitate the formation of the imine intermediate, a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) can be added. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Slowly add STAB (1.5 equivalents) or 2-picoline borane (1.5-2.0 equivalents) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 6-18 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting ligand-linker intermediate by flash column chromatography on silica (B1680970) gel to obtain the pure product.

Protocol 2: Boc Deprotection and Amide Coupling of the Second Ligand

This protocol details the removal of the Boc protecting group and the subsequent amide bond formation with a carboxylic acid-functionalized ligand (e.g., a POI ligand).

Materials:

-

Purified ligand-linker intermediate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Carboxylic acid-functionalized ligand (e.g., a POI ligand)

-

Anhydrous Dimethylformamide (DMF)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Standard workup and purification equipment (rotary evaporator, preparative HPLC)

Procedure:

-

Boc Deprotection: Dissolve the ligand-linker intermediate in a solution of 20-50% TFA in DCM. Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.

-

TFA Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt of the amine is often used in the next step without further purification.

-

Amide Coupling: In a clean, dry reaction vessel, dissolve the deprotected ligand-linker (1.0 equivalent) and the carboxylic acid-functionalized ligand (1.1 equivalents) in anhydrous DMF.

-

Activation and Coupling: Add HATU (1.2 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, the crude PROTAC can be purified directly by preparative reverse-phase High-Performance Liquid Chromatography (HPLC). Combine the pure fractions and lyophilize to obtain the final PROTAC molecule.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC is a multi-step process that begins with synthesis and culminates in biological evaluation.

An In-depth Technical Guide to the Solubility of Ald-Ph-PEG5-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG5-Boc is a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively degrade target proteins associated with disease. The linker component of a PROTAC is a critical determinant of its efficacy, influencing not only the spatial orientation of the two ligands but also the overall physicochemical properties of the molecule, including its solubility. This guide provides a comprehensive overview of the expected solubility of this compound, methods for its experimental determination, and its role within the broader context of PROTAC-mediated protein degradation.

The structure of this compound incorporates a polyethylene (B3416737) glycol (PEG) spacer, which is known to enhance the hydrophilicity and solubility of molecules.[1] The terminal benzaldehyde (B42025) group allows for conjugation to an E3 ligase ligand, while the Boc-protected amine provides a handle for the attachment of a target protein ligand.[2]

Data Presentation: Solubility Profile

While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, a qualitative and predictive solubility profile can be constructed based on the known properties of its constituent parts and data for similar PEGylated molecules. The presence of the 5-unit PEG chain is expected to impart significant aqueous and polar organic solvent solubility.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | The polar nature of these solvents can effectively solvate the entire amphiphilic structure of the molecule. Similar PEGylated compounds often exhibit high solubility in these solvents. |

| Chlorinated | Dichloromethane (DCM) | High | DCM is a good solvent for a wide range of organic molecules and is expected to readily dissolve this compound. |

| Alcohols | Ethanol, Methanol | Moderate to High | The hydroxyl groups of alcohols can hydrogen bond with the ether oxygens of the PEG chain, promoting solubility. |

| Water | Aqueous Buffers (e.g., PBS) | Moderate | The hydrophilic PEG chain enhances water solubility. However, the hydrophobic phenyl and Boc groups may limit the overall aqueous solubility compared to highly polar organic solvents. The PEG5 linker increases the water solubility of the compound.[3] |

| Non-polar Ethers | Diethyl Ether | Low to Insoluble | The significant polarity of the PEG chain makes it incompatible with non-polar solvents like diethyl ether. |

| Hydrocarbons | Hexane, Toluene | Insoluble | The molecule's polarity is too high for it to be soluble in non-polar hydrocarbon solvents. |

Experimental Protocols

To obtain quantitative solubility data for this compound, a thermodynamic or kinetic solubility assay can be performed. The following is a general protocol for a thermodynamic "shake-flask" method, which is considered the gold standard for determining equilibrium solubility.

Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved compound has reached a steady state.

-

-

Phase Separation:

-

After equilibration, carefully remove the vial and let any undissolved solid settle.

-

To separate the saturated solution from the excess solid, centrifuge the vial at a high speed (e.g., 14,000 rpm) for 15-30 minutes.

-

-

Sample Analysis:

-

Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved this compound using a validated HPLC method with a standard curve prepared from known concentrations of the compound.

-

-

Data Reporting:

-

The solubility is calculated from the measured concentration in the supernatant and is typically reported in units of µg/mL or µM.

-

Mandatory Visualization

Since this compound is a linker used in the synthesis of PROTACs, the following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a PROTAC's efficacy.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for evaluating PROTAC efficacy.

References

Technical Guide to the Safety of Ald-Ph-PEG5-Boc: Awaiting Comprehensive Data

For Researchers, Scientists, and Drug Development Professionals

This document serves as a preliminary guide to the safe handling of Ald-Ph-PEG5-Boc. A comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available at the time of this writing. The information presented herein is compiled from publicly accessible data sheets from various chemical suppliers. Researchers and laboratory personnel are strongly advised to obtain a complete SDS from their supplier before handling this chemical.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | tert-butyl 1-(4-formylphenoxy)-3,6,9,12-tetraoxapentadecan-15-oate, Ald-PEG5-T-Butyl Ester, DF-PEG5-CH2CH2COOtBu, Ald-Ph-PEG5-T-Butyl Ester, Ald-Ph-PEG5-CH2CH2COOtBu, Ald-PEG5-T-Butylester[1] |

| CAS Number | 1433996-83-8[1][2][3][4] |

| Molecular Formula | C22H34O8[4] |

| Molecular Weight | 426.5 g/mol [4] |

General Information and Use

This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker.[2][3] PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.[4] This compound is intended for research use only.[2]

Hazard Identification and Classification (Data Not Available)

A formal Globally Harmonized System (GHS) classification for this compound is not publicly available. An SDS is required to understand the specific hazards, including potential acute toxicity, skin and eye irritation, and carcinogenicity. In the absence of specific data, it is prudent to handle this chemical with the standard precautions for a novel substance of unknown toxicity.

Below is a hypothetical GHS classification diagram to illustrate how such information would be presented. This is an example and does not reflect the actual classification of this compound.

Handling and Storage

Storage: Store in a dry, dark environment. Recommended short-term storage is at 0 - 4°C (days to weeks), and long-term storage is at -20°C (months to years).[1]

Shipping: This product is typically shipped at ambient temperature and is considered non-hazardous for transport.[1]

Handling: As a standard practice for chemicals with unknown toxicological profiles, the following precautions should be taken:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

First-Aid Measures (General Guidance)

Specific first-aid measures for this compound are not available. The following are general recommendations and should be adapted based on the information provided in the supplier-specific SDS.

Physical and Chemical Properties

Detailed physical and chemical properties are largely undetermined from public sources.[1]

| Property | Value |

| Appearance | To be determined[1] |

| Purity | >98% (or refer to the Certificate of Analysis)[1] |

| Solubility | To be determined[1] |

| Shelf Life | >2 years if stored properly[1] |

Experimental Protocols and Further Data

No specific experimental protocols related to the safety assessment of this compound were found in the public domain. Researchers must develop their own risk assessments and handling protocols based on the anticipated reactivity and the information provided in a complete SDS.

Conclusion and Recommendations

The publicly available information on this compound is insufficient to provide a comprehensive safety guide. The data presented here should be considered preliminary.

It is imperative for all users to:

-

Request and review the complete Safety Data Sheet (SDS) from the supplier before any handling or use of this compound.

-

Conduct a thorough risk assessment for any experimental protocol involving this compound.

-

Adhere to standard laboratory safety practices for handling chemicals of unknown toxicity.

References

Introduction: The PROTAC Revolution and the Central Role of the Linker

An In-Depth Technical Guide on the Role of Ald-Ph-PEG5-Boc in PROTACs for Researchers, Scientists, and Drug Development Professionals.

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that rely on occupancy-driven pharmacology to block a protein's function, PROTACs are heterobifunctional molecules that eliminate disease-causing proteins entirely.[1][2] They achieve this by hijacking the cell's endogenous ubiquitin-proteasome system (UPS).[3][4]

A PROTAC molecule consists of three essential components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3] This linker is far more than a passive spacer; it is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the crucial ternary complex formed between the POI and the E3 ligase.[5]

This guide focuses on This compound , a versatile, PEG-based building block used in the synthesis of PROTAC linkers. We will dissect its mechanism of action within the final PROTAC molecule, provide quantitative data on the impact of such linkers, detail key experimental protocols, and visualize the underlying biological and chemical workflows.

Deconstructing the this compound Linker Building Block

This compound is not a PROTAC itself, but a sophisticated chemical scaffold from which PROTACs are constructed. Its structure contains distinct functional units, each contributing specific properties to the final molecule:

-

Ald (Aldehyde): This functional group serves as a reactive handle for conjugation. It is typically used to form a covalent bond with a corresponding functional group (often a primary amine) on either the POI-binding ligand or the E3 ligase ligand, commonly through a reaction like reductive amination.

-

Ph (Phenyl): The phenyl group introduces a degree of rigidity and planarity into the linker.[4] This structural constraint can help pre-organize the PROTAC into a conformation that favors the formation of a stable and productive ternary complex, potentially improving degradation efficiency.[4]

-

PEG5 (5-unit Polyethylene Glycol): The PEG chain is a flexible, hydrophilic spacer. The five ethylene (B1197577) glycol units enhance the aqueous solubility and cell permeability of the final, often large and hydrophobic, PROTAC molecule.[5][6] The length of the PEG chain is a critical parameter that must be optimized to achieve the ideal distance and orientation between the POI and the E3 ligase for efficient ubiquitination.[1][7]

-

Boc (tert-Butyloxycarbonyl): The Boc group is a common protecting group for a terminal amine.[8] Its presence is key to a modular and controlled synthetic strategy. The linker can be attached to one ligand first; the Boc group is then chemically removed (deprotected) to reveal the amine, which can then be coupled to the second ligand. This stepwise approach prevents unwanted side reactions and simplifies purification.[8][9]

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

A PROTAC synthesized using the this compound linker functions by co-opting the cell's natural protein degradation machinery. The process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1][2][10]

The key steps are as follows:

-

Ternary Complex Formation: The PROTAC enters the cell and simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a POI-PROTAC-E3 ligase ternary complex.[10] The linker's length and flexibility are crucial for the stability of this complex.[1]

-

Ubiquitination: By bringing the POI into close proximity with the E3 ligase, the PROTAC facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[11][12]

-

Polyubiquitination: The process is repeated, creating a polyubiquitin (B1169507) chain on the POI.[4]

-

Proteasomal Recognition and Degradation: This polyubiquitin chain acts as a recognition signal for the 26S proteasome.[4][10] The proteasome unfolds and degrades the tagged POI into small peptides.

-

PROTAC Recycling: The PROTAC molecule is released upon the degradation of the POI and can participate in another degradation cycle.[10][13]

Data Presentation: Impact of Linker Composition on Efficacy

The efficacy of a PROTAC is quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[9][14][15] The length of the PEG linker is a critical variable that must be empirically optimized for each POI and E3 ligase pair.

Below are representative data from studies illustrating the structure-activity relationship (SAR) of linker length.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs This study highlights that a longer PEG linker can be significantly more potent.[8][16]

| PROTAC Variant | Target | E3 Ligase | Linker Composition | Linker Length (atoms) | Degradation Potency (DC50) |

| PROTAC A | ERα | VHL | PEG | 12 | Less Potent |

| PROTAC B | ERα | VHL | PEG | 16 | More Potent |

Table 2: Comparative Efficacy of TANK-binding kinase 1 (TBK1)-Targeting PROTACs This research demonstrates a clear optimal linker length, with potency decreasing if the linker is too long or too short.[7][14]

| PROTAC Variant | Target | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC C | TBK1 | Cereblon | Alkyl/Ether | < 12 | No Degradation | - |

| PROTAC D | TBK1 | Cereblon | Alkyl/Ether | 21 | 3 | 96 |

| PROTAC E | TBK1 | Cereblon | Alkyl/Ether | 29 | 292 | 76 |

Table 3: Comparative Efficacy of Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs This data shows how shorter linkers can impair binding and efficacy, while a longer, more flexible linker enhances degradation.[7][9]

| PROTAC Variant | Target | E3 Ligase | Linker Composition | Linker Length (PEG units) | Degradation Potency |

| PROTAC F | BTK | Cereblon | PEG | 2 | Impaired |

| PROTAC G | BTK | Cereblon | PEG | 4 | Moderate |

| PROTAC H | BTK | Cereblon | PEG | >4 (more flexible) | Highest |

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using a Bifunctional Linker

This protocol outlines a general workflow for synthesizing a PROTAC using a building block like this compound, where an E3 ligase ligand is first attached, followed by the POI ligand.

Methodology:

-

Coupling of First Ligand:

-

Dissolve the E3 ligase ligand (containing a suitable reactive handle, e.g., a primary amine) and the this compound linker in an appropriate anhydrous solvent (e.g., DMF).

-

Note: This example assumes the Boc-protected end of the linker is an amine and the aldehyde end is used for the second coupling. The first coupling would target a different functionality on the linker if one were present (e.g., a carboxylic acid).

-

-

Boc Deprotection:

-

Dissolve the purified intermediate from the previous step in a solvent like Dichloromethane (DCM).

-

Add an acid, typically Trifluoroacetic acid (TFA), to the solution (e.g., 20-50% v/v).[8]

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.

-

Concentrate the mixture under reduced pressure. The resulting amine salt is often used directly in the next step.

-

-

Coupling of Second Ligand (Reductive Amination):

-

Dissolve the deprotected intermediate (E3 Ligand-Linker-NH2) and the POI ligand (containing an aldehyde or ketone) in a solvent like dichloroethane (DCE).

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB).

-

Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

-

-

Purification and Characterization:

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product using flash column chromatography or preparative HPLC.

-

Confirm the structure and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

-

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is the foundational assay to quantify the reduction in target protein levels following PROTAC treatment.[2][3][10]

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3][14]

-

Treat the cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[5][14]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for the next step.[1][5]

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

-

Immunoblotting and Detection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-Actin) to ensure equal loading.

-

Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[13]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax values.[15]

-

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the downstream effect of protein degradation on cell health and proliferation by quantifying ATP levels.[13][17][18]

Methodology:

-

Cell Seeding and Treatment:

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[18][19]

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[19]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18][19]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

-

-

Data Acquisition:

-

Record the luminescence using a plate reader. The signal is directly proportional to the number of viable cells.

-

Plot the results to determine the IC50 (half-maximal inhibitory concentration) value.

-

Underlying Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs leverage a fundamental cellular pathway responsible for protein homeostasis. Understanding this pathway is key to understanding the PROTAC mechanism.

The pathway involves a three-enzyme cascade:[4][12][20]

-

E1 (Ubiquitin-Activating Enzyme): Uses ATP to activate ubiquitin, forming a high-energy thioester bond with it.[4][6]

-

E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is transferred from E1 to an E2 enzyme.[4][6]

-

E3 (Ubiquitin Ligase): The E3 ligase acts as a substrate recognition module. It binds to both the E2-ubiquitin complex and the specific target protein, catalyzing the final transfer of ubiquitin to the target.[6][11] PROTACs artificially create this substrate recognition for a POI that the E3 ligase would not normally target.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. OUH - Protocols [ous-research.no]

- 20. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction to PROTAC Technology and the Central Role of the Linker

An In-Depth Technical Guide on the Role of the PEG5 Linker in PROTACs for Researchers, Scientists, and Drug Development Professionals.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the actual degradation and removal of the target protein.[4] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6]

The PROTAC's mechanism of action is initiated by the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity.[2][7] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[4] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically on other target protein molecules.[1][4]

While the two ligands provide specificity for the POI and the E3 ligase, the linker is far from a passive spacer.[1][3] It is a critical determinant of the PROTAC's overall efficacy, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's physicochemical properties like solubility, cell permeability, and pharmacokinetic profile.[1][4][8]

The Unique Advantages of Polyethylene (B3416737) Glycol (PEG) Linkers

Among the diverse chemical scaffolds used for PROTAC linkers, polyethylene glycol (PEG) chains are one of the most common motifs, utilized in over half of reported PROTACs.[9][10] PEG linkers are composed of repeating ethylene (B1197577) glycol units, which confer several advantageous properties:

-

Enhanced Solubility : PROTACs are often large molecules with high molecular weight and lipophilicity, leading to poor aqueous solubility.[11][12] The hydrophilic nature of the PEG chain significantly improves the solubility of the PROTAC, which is crucial for formulation, bioavailability, and compatibility with physiological environments.[10][11][12][13][]

-

Tunable Length and Flexibility : The length of the PEG linker can be precisely controlled by varying the number of ethylene glycol units, allowing for systematic optimization.[6][10][15] This flexibility is vital, as the linker must be long enough to span the distance between the POI and the E3 ligase without causing steric clashes, yet not so long that it leads to an unstable or unproductive ternary complex.[7][16][17] The "worm-like" flexibility of the PEG chain allows it to adopt various conformations, increasing the probability of achieving a productive ternary complex geometry.[1][]

-

Biocompatibility and Synthetic Accessibility : PEG is a well-established biocompatible polymer, and a wide variety of bifunctional PEG derivatives are commercially available, facilitating the modular and rapid synthesis of PROTAC libraries for optimization.[10][13][15]

The Specific Role of the PEG5 Linker: A Balanced Approach

A linker with five polyethylene glycol units (PEG5) often represents a favorable starting point and, in many cases, an optimal choice in PROTAC design.[7][18] The PEG5 linker provides a balanced combination of properties that are essential for efficacy.

Optimizing Ternary Complex Formation

The length of a PEG5 linker is frequently sufficient to effectively bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and degradation.[3][7][16] Studies comparing PROTACs with varying PEG linker lengths often reveal a "sweet spot" for degradation potency, with the PEG5 linker demonstrating superior performance over shorter (e.g., PEG3, PEG4) or longer versions.[16][19] For example, the VHL E3 ligase-targeting homo-PROTAC CM11, which contains a PEG5 linker, was found to be highly effective at inducing VHL self-degradation.[18]

Balancing Solubility and Permeability

A key challenge in PROTAC design is the trade-off between aqueous solubility and cell permeability.[20] While the hydrophilicity of PEG linkers boosts solubility, it can also hinder passive diffusion across the lipophilic cell membrane.[12][20][21] However, the flexibility of PEG linkers can allow the PROTAC to adopt a folded, more compact conformation that shields its polar surface area, a phenomenon sometimes called the "chameleon effect," which can facilitate membrane crossing.[1][12][21] A PEG5 linker often provides a good balance, enhancing solubility without excessively compromising cell permeability, thus allowing the PROTAC to reach its intracellular target at sufficient concentrations.[16][17]

Quantitative Data Presentation

The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax).[22][23] The following tables summarize representative data, often from hypothetical or comparative studies, illustrating the impact of PEG linker length on PROTAC performance.

Table 1: Comparative In Vitro Degradation of BRD4-Targeting PROTACs This table illustrates a common trend where a PEG5 linker provides optimal degradation potency (lowest DC50) and efficacy (highest Dmax) for a JQ1-based BRD4 degrader recruiting the VHL E3 ligase.[16][19]

| Linker Length | DC50 (nM) | Dmax (%) |

| PEG3 | 45 | 88 |

| PEG4 | 25 | 92 |

| PEG5 | 10 | >95 |

| PEG6 | 30 | 90 |

| Note: This data is illustrative and compiled from various sources to demonstrate general principles of linker optimization.[16] |

Table 2: Physicochemical and Pharmacokinetic Properties This table shows how linker length can influence key drug-like properties. The PEG5 linker in this series demonstrates the best balance of aqueous solubility and cell permeability.[16]

| Linker Length | Aqueous Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| PEG3 | 50 | 1.5 |

| PEG4 | 75 | 2.0 |

| PEG5 | 100 | 2.5 |

| PEG6 | 90 | 2.2 |

| Note: This data is illustrative and compiled from various sources to demonstrate general principles of linker optimization.[16] |

Table 3: VHL Homo-PROTAC Comparative Performance This data highlights the superior performance of the PEG5-containing homo-PROTAC CM11 in inducing the self-degradation of the VHL E3 ligase compared to analogs with shorter linkers.[18]

| PROTAC | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) |

| CM11 | PEG5 | pVHL30 | < 100 | >90% (inferred) |

| Analog 1 | PEG3 | pVHL30 | Less Potent | Lower |

| Analog 2 | PEG4 | pVHL30 | Less Potent | Lower |

Key Pathways and Workflows

Visualizing the core processes in PROTAC development is essential for understanding the technology. The following diagrams, created using the Graphviz DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow.

Detailed Experimental Protocols

Validating the activity of a PROTAC requires a suite of biochemical and cellular assays. The following are generalized protocols for key experiments.

Western Blot for Target Protein Degradation (DC50/Dmax Determination)

This is the most common assay to quantify PROTAC-induced degradation of a target protein.[11][23]

-

Cell Culture and Treatment :

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[11]

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours).[11] Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification :

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[24]

-

Clarify the lysates by centrifugation to remove cell debris.[24]

-

Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.[11][24]

-

-

Immunoblotting :

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[24]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[23]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[24]

-

-

Data Analysis :

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal for each sample.

-

Calculate the percentage of degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data using a nonlinear regression model to determine the DC50 and Dmax values.[18]

-

Ternary Complex Formation Assay (e.g., Fluorescence Polarization)

This biophysical assay can confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[11][24]

-

Principle : A fluorescently labeled ligand for one of the proteins (e.g., POI) will have a low fluorescence polarization (FP) signal due to its rapid tumbling in solution. Upon binding to its larger protein partner, the tumbling slows, and the FP signal increases. The addition of the PROTAC and the second protein (E3 ligase) will further increase the size of the complex, leading to a greater FP signal if a ternary complex is formed.

-

Protocol :

-

Reagents : Purified recombinant POI, purified E3 ligase complex, fluorescently labeled ligand for the POI, and the PROTAC of interest.

-

Assay Setup : In a microplate, add the fluorescent ligand at a fixed concentration.

-

Add the POI at a fixed concentration.

-

Add the E3 ligase at a fixed concentration.

-

Add the PROTAC in a serial dilution.

-

Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[24]

-

Measurement : Measure the fluorescence polarization using a suitable plate reader.[24]

-

Data Analysis : Plot the FP signal against the PROTAC concentration. An increase in the FP signal upon addition of the PROTAC and the second protein indicates ternary complex formation. The data can be fitted to determine the affinity of the complex.[24]

-

PROTAC Synthesis via Amide Coupling

This protocol describes a general method for the final step in synthesizing a PROTAC, coupling the two ligand-linker halves.[25]

-

Materials : POI-linker intermediate (e.g., POI-PEG5-amine), E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH), a peptide coupling agent (e.g., HATU), a non-nucleophilic base (e.g., DIPEA), and an anhydrous solvent (e.g., DMF).

-

Protocol :

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the E3 ligase ligand-COOH (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents) in anhydrous DMF.[25]

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the POI-PEG5-amine intermediate (1.0 equivalent) in anhydrous DMF.

-

Add the solution of the POI-linker intermediate to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature for 4-24 hours, monitoring its progress by LC-MS.[25]

-

-

Work-up and Purification :

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess reagents.[25]

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by preparative HPLC to obtain the final PROTAC molecule.[25]

-

Characterize the final product to confirm its identity and purity using LC-MS and NMR.[26]

-

Conclusion

The linker is a pivotal component in PROTAC design, and the PEG5 linker has established itself as a versatile and highly effective option. It provides a crucial balance of flexibility and length to facilitate optimal ternary complex formation while enhancing the aqueous solubility of the often-hydrophobic PROTAC molecule.[11][22] While the ideal linker is always dependent on the specific POI and E3 ligase pair, the favorable physicochemical properties and proven success of the PEG5 scaffold make it an excellent starting point and a frequent component of potent and efficacious protein degraders.[7][27] A systematic approach to linker design, supported by the robust experimental protocols outlined in this guide, is essential for unlocking the full therapeutic potential of targeted protein degradation.[7][26]

References

- 1. benchchem.com [benchchem.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. precisepeg.com [precisepeg.com]

- 15. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc Protecting Group Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development.[1][2] Its widespread adoption is attributable to its robustness under a variety of reaction conditions and its facile, selective removal under mild acidic conditions.[3][4] This technical guide provides a comprehensive overview of the core principles of Boc protecting group chemistry, including detailed reaction mechanisms, experimental protocols, and quantitative data to support the strategic application of this critical tool in complex molecule synthesis.

Core Principles of Boc Protection

The primary function of the Boc group is to reversibly mask the nucleophilicity and basicity of primary and secondary amines, preventing them from participating in unwanted side reactions.[2][4] This is achieved by converting the amine into a carbamate.[5] The Boc group is characterized by its stability under basic and nucleophilic conditions, as well as its resistance to catalytic hydrogenation, making it orthogonal to other common protecting groups such as Fmoc (fluorenylmethyloxycarbonyl) and Cbz (carboxybenzyl).[4][6][7]

Stability of the Boc Group

The stability of the Boc group under various conditions is a key factor in its utility.

| Condition | Stability | Notes |

| Strong Acids (e.g., TFA, HCl) | Labile | Readily cleaved. This is the primary method of deprotection.[5] |

| Aqueous Base (e.g., NaOH, K₂CO₃) | Stable | Resistant to cleavage, allowing for reactions under basic conditions.[6] |

| Nucleophiles (e.g., amines, hydrazines) | Stable | Generally stable, though some intramolecular reactions have been observed.[6][7] |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Allows for the deprotection of other groups like Cbz in its presence.[4][5] |

| Elevated Temperatures | Potentially Labile | Deprotection can occur at high temperatures.[8] |

The Chemistry of Boc Protection and Deprotection

Boc Protection of Amines

The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride).[9][10][11] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[11]

Mechanism of Boc Protection

The reaction can proceed with or without a base. The presence of a base like triethylamine (B128534) (TEA) or sodium bicarbonate can accelerate the reaction by neutralizing the protonated amine intermediate.[4] The breakdown of the tert-butyl carbonate leaving group into tert-butanol (B103910) and carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[11][12]

Mechanism of amine protection with Boc anhydride.

Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][9][13]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][3][14] The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[3][5][14] The liberated amine is then protonated by the acid to form an amine salt.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. m.youtube.com [m.youtube.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. commonorganicchemistry.com [commonorganicchemistry.com]

- 13. Amine Protection / Deprotection [fishersci.co.uk]

- 14. benchchem.com [benchchem.com]

The Aldehyde Functional Group: A Technical Guide to Reactivity and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The aldehyde functional group, characterized by a carbonyl center bonded to hydrogen and a side chain, is a cornerstone of organic chemistry. Its unique electronic structure imparts a high degree of reactivity, making it a versatile intermediate in synthesis and a key player in biological processes. This guide provides an in-depth exploration of the core reactivity of aldehydes, detailed experimental protocols for their key transformations, and insights into their significance in the realm of drug development.

Core Principles of Aldehyde Reactivity

The reactivity of the aldehyde functional group is primarily dictated by the polarization of the carbon-oxygen double bond and the presence of an adjacent hydrogen atom. The electronegative oxygen atom draws electron density from the carbonyl carbon, rendering it electrophilic and susceptible to nucleophilic attack. Aldehydes are generally more reactive than ketones due to lesser steric hindrance and the presence of only one electron-donating alkyl group.

Key reactions of aldehydes can be broadly categorized as nucleophilic additions, oxidations, and reductions, among others. These transformations are fundamental to synthetic chemistry and are often employed in the construction of complex molecules, including active pharmaceutical ingredients (APIs).

Key Reactions and Mechanisms

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is then protonated.

Aldehydes react reversibly with alcohols to form hemiacetals, which can then react with a second molecule of alcohol under acidic conditions to form a stable acetal (B89532).[1][2] This reaction is crucial for protecting the aldehyde group during multi-step syntheses. Cyclic acetals, formed from the reaction of an aldehyde with a diol, are particularly stable.[1]

Logical Workflow for Acetal Formation

Caption: Decision pathway for hemiacetal and acetal synthesis.

The addition of organomagnesium halides (Grignard reagents) to aldehydes is a powerful method for forming carbon-carbon bonds.[3][4] Reaction with formaldehyde (B43269) yields primary alcohols, while other aldehydes produce secondary alcohols.[3]

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[5][6] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent), forming a C=C double bond at a specific location.[5]

Oxidation of Aldehydes

Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents.[6] This ease of oxidation is a key feature that distinguishes them from ketones.

Common oxidizing agents include:

-

Tollens' Reagent: A solution of silver nitrate (B79036) in ammonia, which upon reaction with an aldehyde, produces a characteristic "silver mirror."[7]

-

Fehling's Solution: A basic solution of copper(II) ions, which are reduced to a brick-red precipitate of copper(I) oxide in the presence of an aldehyde.[8][9]

-

Potassium Permanganate (KMnO₄) and Chromic Acid (H₂CrO₄) are also effective for this transformation.[10]

Reduction of Aldehydes

Aldehydes can be reduced to primary alcohols or, under more vigorous conditions, to hydrocarbons.

Metal hydride reagents are commonly used for the reduction of aldehydes to primary alcohols.[11][12]

-

Sodium borohydride (B1222165) (NaBH₄): A milder reducing agent that is selective for aldehydes and ketones.[13][14]

-

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also reduce other functional groups like esters and carboxylic acids.[13][14]

Decision Tree for Aldehyde Reduction

Caption: Selecting a reducing agent for aldehyde modification.